5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE
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Overview
Description
5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a phenyl group, a sulfanyl group, and a 2-(2-methylphenoxy)ethyl substituent. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can be achieved through several synthetic routes. One common method involves the reaction of 2-(2-methylphenoxy)ethyl bromide with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to a cyclization reaction with phenyl isothiocyanate to yield the desired tetrazole compound . The reaction conditions typically involve refluxing in an appropriate solvent such as acetonitrile or ethanol under an inert atmosphere.
Industrial production methods for tetrazoles often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE has several scientific research applications:
Medicinal Chemistry: Tetrazoles are used as bioisosteres for carboxylic acids in drug design, providing enhanced metabolic stability and improved pharmacokinetic properties.
Material Science: Tetrazoles are employed in the synthesis of energetic materials, such as explosives and propellants, due to their high nitrogen content and stability.
Biological Research: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal-ligand interactions and coordination chemistry.
Industrial Applications: Tetrazoles are used as corrosion inhibitors, photographic stabilizers, and intermediates in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This binding can modulate the activity of these targets, leading to various biological effects. The compound’s sulfanyl group can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
5-{[2-(2-METHYLPHENOXY)ETHYL]SULFANYL}-1-PHENYL-1H-1,2,3,4-TETRAZOLE can be compared with other tetrazole derivatives, such as:
5-phenyl-1H-tetrazole: Lacks the sulfanyl and 2-(2-methylphenoxy)ethyl substituents, resulting in different chemical and biological properties.
5-(benzylsulfanyl)-1H-tetrazole: Contains a benzylsulfanyl group instead of the 2-(2-methylphenoxy)ethyl group, leading to variations in reactivity and applications.
1-phenyl-5-methyltetrazole:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives.
Properties
Molecular Formula |
C16H16N4OS |
---|---|
Molecular Weight |
312.4g/mol |
IUPAC Name |
5-[2-(2-methylphenoxy)ethylsulfanyl]-1-phenyltetrazole |
InChI |
InChI=1S/C16H16N4OS/c1-13-7-5-6-10-15(13)21-11-12-22-16-17-18-19-20(16)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
BQUAFTQHWNALJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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